molecular formula C16H14ClN3O B2618136 2-Benzyl-4-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-one CAS No. 860789-86-2

2-Benzyl-4-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-one

Cat. No. B2618136
CAS RN: 860789-86-2
M. Wt: 299.76
InChI Key: HYFUEGUSPWSSPD-UHFFFAOYSA-N
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Description

The compound “2-Benzyl-4-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-one” is a derivative of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms. The benzyl and chlorophenyl groups are common substituents in organic chemistry, often used to modify the properties of the core molecule .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, triazole derivatives can be synthesized through a variety of methods, including click chemistry (copper(I)-catalyzed azide-alkyne cycloaddition) and other cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The benzyl and chlorophenyl groups would be attached at the 2nd and 4th positions of the triazole ring, respectively .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, participate in hydrogen bonding, and undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the triazole ring) would influence its properties .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. Generally, safety data would be determined through experimental testing and would be included in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of uses for triazole derivatives, there could be many possible avenues for further study .

properties

IUPAC Name

2-benzyl-4-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-7-3-2-4-8-13)16(21)20(12)15-10-6-5-9-14(15)17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFUEGUSPWSSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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